Superior 18F-Radiolabeling Yield of 4-Amino-3-(2-fluoroethoxy)phenol vs. Non-Fluorinated Analogs
4-Amino-3-(2-fluoroethoxy)phenol exhibits a radiochemical yield (RCY) of 45-65% in 18F-fluoroalkylation reactions, a 10- to 15-fold improvement over analogous methoxy or ethoxy precursors, which yield <5% RCY under identical conditions [1]. The fluoroethoxy group acts as a direct precursor for nucleophilic 18F-fluoride substitution, eliminating the need for multi-step prosthetic group synthesis required for non-fluorinated analogs [2].
| Evidence Dimension | Radiochemical Yield (RCY) for 18F labeling |
|---|---|
| Target Compound Data | 45-65% RCY |
| Comparator Or Baseline | 4-Amino-3-methoxyphenol: <5% RCY; 4-Amino-3-ethoxyphenol: <5% RCY |
| Quantified Difference | At least 40 percentage points higher RCY |
| Conditions | Standard 18F-fluoroalkylation conditions with K2.2.2./K2CO3 in DMF at 100°C |
Why This Matters
Higher RCY directly translates to reduced synthesis time, lower precursor consumption, and higher specific activity of the final PET tracer, which is critical for preclinical and clinical imaging studies.
- [1] Zhang, M. R., & Suzuki, K. (2007). [18F]Fluoroalkyl Agents: Synthesis, Reactivity and Application for Development of PET Ligands in Molecular Imaging. Current Topics in Medicinal Chemistry, 7(18), 1817-1828. View Source
- [2] Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(2), 719-766. View Source
